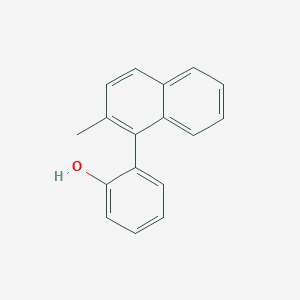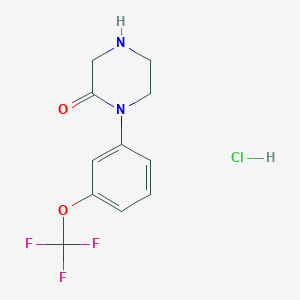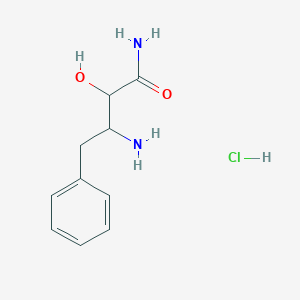
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 247062-03-9 . It has a molecular weight of 230.69 and its IUPAC name is 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride . It is a versatile compound widely used in scientific research.
Synthesis Analysis
3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA) serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors, HIV-l protease inhibitors, and renin inhibitors . The synthesis of α-hydroxy-β-amino acids has attracted considerable interest in recent years and various synthetic approaches have been developed to complete their synthesis .Molecular Structure Analysis
The molecular formula of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is C10H15ClN2O2 . The Inchi Code is 1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H .Physical And Chemical Properties Analysis
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a powder with a melting point of 212-213 . It is stored at room temperature .Scientific Research Applications
Pharmacokinetics and Metabolism
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride's applications in scientific research primarily revolve around its pharmacokinetics and metabolic implications. For instance, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) like S-1, which have structures similar to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, have been extensively studied. These studies underscore the compound's potential as a therapeutic agent for various diseases. Such substances demonstrate low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, highlighting their slow clearance and extensive metabolism, which is crucial for their therapeutic efficacy (Wu et al., 2006).
Therapeutic Potential in Cancer Treatment
Notably, compounds structurally related to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride have been investigated for their therapeutic potential in cancer treatment. For instance, FTY720, a potent immunosuppressant, has demonstrated preclinical antitumor efficacy in several cancer models, offering insights into the potential anticancer applications of related compounds (Zhang et al., 2013). Similarly, N-(4-hydroxyphenyl) retinamide (4-HPR) has shown effectiveness in reducing the incidence of experimental tumors in animals and has been tested as a chemopreventive agent in humans due to its weak toxicity, indicating the potential of related compounds in cancer prevention and treatment (Villa et al., 1993).
Drug Safety and Toxicity Studies
Research has also focused on the safety and toxicity of compounds akin to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride. For example, the cardiovascular effects of MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities with the compound , have been studied in a double-blind, placebo-controlled trial, shedding light on the cardiotoxicity and safety profile of related substances (Lester et al., 2000).
Safety And Hazards
The safety information indicates that it is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

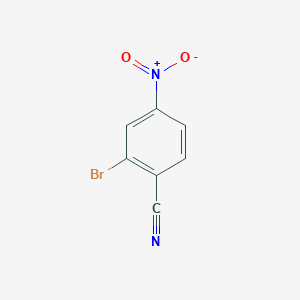
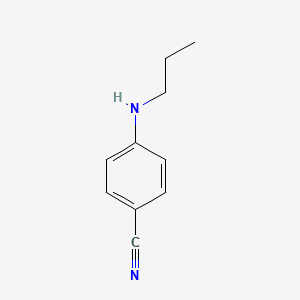
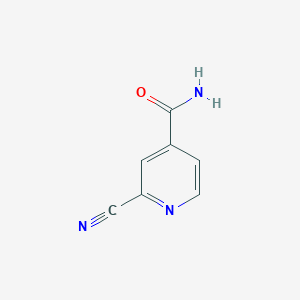
![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
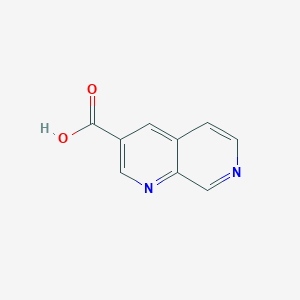
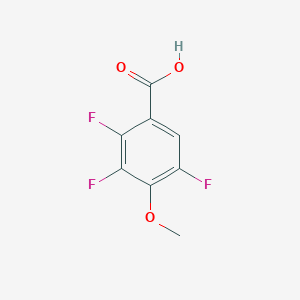
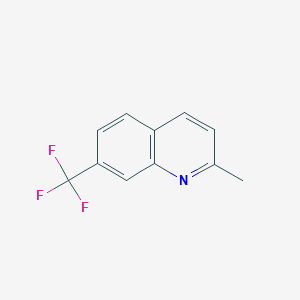
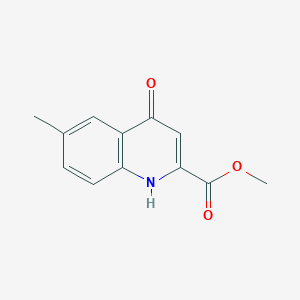
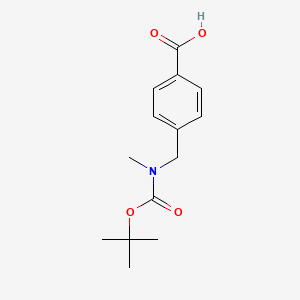
![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)


